Neladenoson dalanate hydrochloride

Adenosine A1 Receptor Selectivity A2B Receptor

A1R signaling research demands precisely characterized tool compounds with defined biased agonism profiles. Neladenoson dalanate hydrochloride-the orally bioavailable dipeptide ester prodrug of first-in-class partial A1R agonist neladenoson-directly addresses this need. • Biased agonism away from Ca²⁺ influx relative to cAMP-enables dissection of cardioprotective vs. adverse signaling pathways • Clinically validated negative control: safe but ineffective in Phase IIb PANACHE (HFpEF) and PANTHEON (HFrEF) trials • EC₅₀ 0.1 nM at A1R; >98% HPLC purity; -20°C long-term storage

Molecular Formula C35H35Cl2N7O4S2
Molecular Weight 752.7 g/mol
CAS No. 1239235-25-6
Cat. No. B609521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeladenoson dalanate hydrochloride
CAS1239235-25-6
SynonymsNeladenoson dalanate hydrochloride; 
Molecular FormulaC35H35Cl2N7O4S2
Molecular Weight752.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H34ClN7O4S2.ClH/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24;/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44);1H/t21-,22-;/m0./s1
InChIKeyCZZKREIGVLUWPU-VROPFNGYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neladenoson Dalanate Hydrochloride Procurement: Baseline Profile and Clinical Status


Neladenoson dalanate hydrochloride (CAS 1239235-25-6), also known as neladenoson bialanate hydrochloride or BAY-1067197, is a small-molecule partial adenosine A1 receptor (A1R) agonist [1]. It is a dipeptide ester prodrug of the active moiety neladenoson, designed to enhance oral bioavailability and solubility [2]. Neladenoson was the first-in-class partial A1R agonist to enter clinical evaluation for heart failure, progressing to Phase IIb trials [1]. Despite demonstrating a favorable safety profile in clinical studies, the compound failed to meet primary efficacy endpoints in Phase IIb trials for both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF) [3].

Why Neladenoson Dalanate Hydrochloride Cannot Be Substituted with Other A1R Agonists


Generic substitution among adenosine A1 receptor (A1R) agonists is scientifically unsound due to critical differences in receptor selectivity, biased signaling profiles, and clinical outcomes. Neladenoson is a highly selective, biased partial agonist with a unique signaling fingerprint that avoids the on-target adverse effects (bradycardia, AV block) characteristic of full A1R agonists [1]. Even among other partial agonists, neladenoson differs markedly from compounds like capadenoson in its A2B receptor activity and from biased agonists like VCP746 in its receptor selectivity profile [2]. These pharmacological distinctions directly translate to divergent clinical safety and efficacy profiles, underscoring that neladenoson dalanate hydrochloride is not interchangeable with any other A1R-targeting agent [3].

Quantitative Differentiation of Neladenoson Dalanate Hydrochloride: A Procurement-Focused Evidence Guide


Receptor Selectivity Profile: Neladenoson vs. Capadenoson

Neladenoson demonstrates a highly selective agonist profile for the adenosine A1 receptor (A1R) with minimal activity at the A2B receptor, distinguishing it from capadenoson which exhibits potent A2B receptor agonism [1]. Specifically, capadenoson binds to human A2B receptors with an EC50 of 1.1 nM, while neladenoson shows weak, biased agonism at the A2B receptor .

Adenosine A1 Receptor Selectivity A2B Receptor Biased Agonism

Biased Signaling Profile: Neladenoson vs. NECA

Neladenoson exhibits biased agonism at the A1 receptor, preferentially activating signaling pathways associated with cardioprotection while minimizing those linked to adverse effects [1]. Compared to the non-selective agonist NECA, neladenoson is biased away from calcium (Ca2+) influx relative to cAMP pathway activation [1]. This bias profile is predictive of a lack of adenosine-like side effects such as bradycardia and AV block [1].

Biased Agonism cAMP Calcium Influx Adenosine A1 Receptor

Clinical Efficacy in HFpEF: Neladenoson vs. Placebo (PANACHE Trial)

In the Phase IIb PANACHE trial, neladenoson bialanate failed to demonstrate a clinically meaningful improvement in exercise capacity in patients with HFpEF compared to placebo [1]. The primary endpoint, change in 6-minute walk test distance at 20 weeks, showed no dose-response effect and did not achieve the pre-specified minimal clinically important difference of 40 meters [1].

Heart Failure with Preserved Ejection Fraction HFpEF Exercise Capacity 6-Minute Walk Test

Clinical Efficacy in HFrEF: Neladenoson vs. Placebo (PANTHEON Trial)

In the Phase IIb PANTHEON trial, neladenoson bialanate did not show dose-dependent favorable effects on cardiac structure and function in patients with HFrEF [1]. After 20 weeks of treatment, there was no significant change in the co-primary endpoints of left ventricular ejection fraction (LVEF) or N-terminal pro-B-type natriuretic peptide (NT-proBNP) compared to placebo [1].

Heart Failure with Reduced Ejection Fraction HFrEF Left Ventricular Ejection Fraction NT-proBNP

Prodrug Strategy and Pharmacokinetic Improvement: Neladenoson Dalanate vs. Neladenoson

Neladenoson dalanate hydrochloride is a dipeptide ester prodrug of the active A1R agonist neladenoson [1]. This prodrug strategy was employed to circumvent the poor solubility and limited oral exposure of the parent molecule [1]. The bialanate ester form demonstrates significantly improved solubility and oral bioavailability, enabling effective oral administration in chronic disease models and clinical trials [1].

Prodrug Oral Bioavailability Solubility Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Neladenoson Dalanate Hydrochloride


Investigating Biased Signaling at the Adenosine A1 Receptor

Given its well-characterized biased agonism profile away from Ca2+ influx relative to cAMP, neladenoson is an optimal tool compound for dissecting the signaling pathways downstream of A1R activation [1]. It is particularly suited for in vitro studies aiming to link specific signaling biases to cardioprotective versus adverse effects [1].

In Vivo Studies Requiring Oral Administration of a Partial A1R Agonist

The prodrug formulation of neladenoson dalanate hydrochloride is specifically designed for oral administration, providing superior solubility and exposure compared to the parent compound [2]. This makes it the preferred choice for chronic in vivo studies in animal models where oral dosing is required and a partial A1R agonist with a favorable safety profile is needed [2].

Negative Control for A1R-Mediated Cardioprotection in Heart Failure Models

The well-documented failure of neladenoson to improve clinical outcomes in Phase IIb HFpEF and HFrEF trials establishes it as a valuable negative control [REFS-3, REFS-4]. Researchers investigating novel A1R agonists or alternative heart failure therapies can use neladenoson to benchmark efficacy and differentiate their compound from an agent that is safe but ineffective [REFS-3, REFS-4].

Technical Documentation Hub

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